molecular formula C10H13NO B131378 (R)-N-(1-phenylethyl)acetamide CAS No. 36283-44-0

(R)-N-(1-phenylethyl)acetamide

Cat. No. B131378
CAS RN: 36283-44-0
M. Wt: 163.22 g/mol
InChI Key: PAVMRYVMZLANOQ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-N-(1-phenylethyl)acetamide, also known as R-Phenylacetamide, is an organic compound with a wide range of applications in synthetic chemistry and scientific research. It is a chiral primary amide, and has the molecular formula C9H11NO. R-Phenylacetamide is used as a chiral building block in organic synthesis, and can also be used as a substrate in enzymatic and chemical reactions. In addition, it has been used in a variety of scientific research applications, such as in the study of enzyme kinetics, drug metabolism, and protein folding.

Scientific Research Applications

1. Conformational Analysis and Stereochemistry

(R)-N-(1-phenylethyl)acetamide has been studied for its conformational dynamics and stereochemistry. For instance, Langgård and Sandström (1996) conducted a detailed analysis of the static and dynamic stereochemistry of this compound's diastereoisomers using NMR spectroscopy and theoretical methods like MM2 and AM1. This research contributes to understanding the molecular structure and behavior of such compounds (Langgård & Sandström, 1996).

2. Applications in Cancer, Inflammation, and Pain Relief

Research has identified potential anticancer, anti-inflammatory, and analgesic properties of this compound derivatives. Rani, Pal, Hegde, and Hashim (2014) synthesized 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and assessed their anticancer activity against specific cancer cell lines, as well as their anti-inflammatory and analgesic activities (Rani, Pal, Hegde, & Hashim, 2014).

3. Growth and Characterization of Organic Nonlinear Optical Crystals

This compound has been used in the growth and characterization of new organic nonlinear optical crystals. Studies by Hemaraju et al. (2014, 2015) focused on crystal growth, structural characterization, and the evaluation of their optical properties, demonstrating the material's utility in the field of optics and photonics (Hemaraju et al., 2014), (Hemaraju & Prakash, 2015).

4. Synthesis of Novel Compounds and Electrophysical Properties

Studies have been conducted on synthesizing novel compounds involving this compound and investigating their electrophysical properties. Torosyan et al. (2017) researched the synthesis of a conjugate of (R)-2,2-dichloro-N-(1-phenylethyl)acetamide with fullerene C60, analyzing its electrochemical and physical properties (Torosyan et al., 2017).

5. Photocyclization Studies

The compound has been analyzed for its potential in photocyclization processes. Bąkowicz and Turowska-Tyrk (2009) determined the crystal structures of 2-oxo-2-phenyl-N-[(R)-1-phenylethyl]acetamide to understand why Yang photocyclization doesn't occur in their respective crystals (Bąkowicz & Turowska-Tyrk, 2009).

6. Synthesis and Pharmacological Assessment

The synthesis and pharmacological assessment of novel acetamide derivatives, including those related to this compound, have been a subject of interest. Rani, Pal, Hegde, and Hashim (2016) synthesized new acetamide derivatives and evaluated them for cytotoxic, anti-inflammatory, analgesic, and antipyretic effects, showing the versatility of this compound in pharmaceutical research (Rani, Pal, Hegde, & Hashim, 2016).

Mechanism of Action

Target of Action

It is known that the compound is used for the resolution of racemates in synthesis . This suggests that it may interact with a variety of molecular targets depending on the specific context of the chemical reaction.

Mode of Action

It is known to be involved in the resolution of racemates, indicating that it may interact with its targets to facilitate the separation of enantiomers

Biochemical Pathways

It’s worth noting that the compound is a higher-energy tautomer of acetamide . Tautomers are isomers that can quickly convert from one form to another, indicating that ®-N-(1-phenylethyl)acetamide could potentially influence a variety of biochemical pathways through its tautomeric transformations.

Result of Action

As a higher-energy tautomer of acetamide, it is likely to be involved in a variety of chemical reactions, potentially leading to diverse molecular and cellular effects .

Action Environment

The action, efficacy, and stability of ®-N-(1-phenylethyl)acetamide are likely to be influenced by a variety of environmental factors. These could include the specific conditions of the chemical reaction in which it is used, such as temperature, pH, and the presence of other reactants .

properties

IUPAC Name

N-[(1R)-1-phenylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVMRYVMZLANOQ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352838
Record name N-[(1R)-1-phenylethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36283-44-0
Record name N-[(1R)-1-phenylethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-phenylethylamine (10.45 g) and triethylamine (14.4 ml) in dichloromethane (100 ml) was added dropwise acetic anhydride (9.0 ml) at room temperature. The mixture was stirred at room temperature for 5 hr. The reaction mixture was poured into ice water (200 ml) and extracted with chloroform. The organic layer was dried over anhydrous sodium sulfate and the solvent was evaporated. The obtained residue was left standing at room temperature for 3 hr. The obtained crude crystals were washed several times with hexane to give the title compound (14.0 g) as white crystals.
Quantity
10.45 g
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 1 g (6.13 mmol) racemic N-acetyl 1-phenylethylamine (+/−)-1a, partially dissolved in 100 ml 0.1 M phosphate buffer pH 7.0, 100 ml (25.3 units) acylase from Arthrobacter aurescens Ac5R is added and the mixture is shaken (100 rpm) at 20° C. for 27 hours. After acidification (pH 2) by addition of HCl the reaction mixture is extracted three times with 100 ml dichloromethane. The combined organic layers are dried (MgSO4) and the solvent is distilled off after filtration, yielding 0.496 g (49.6%) of (S)-N-acetyl 1-phenylethylamine (−)-1a ([α]D20=−138.0° (c=1.0 EtOH), enantiomeric ratio S/R=96.8:3.2) as a white solid. The aqueous phase is neutralized by addition of NaHCO3 and extracted again with dichloromethane. Usual workup leads to 0.323 g (43.5%) of (R)-1-phenylethylamine (+)-1b ([α]D20=+29.4° (c=2.2 EtOH), enantiomeric ratio R/S=99.7:0.3) as colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Acetic anhydride (38.4 g) was dropwise added to a solution (200 ml) of (R)-(+)-1-phenylethylamine (30 g) in chloroform under ice-cooling. After completion of the reaction, ice water was added thereto and the mixture was extracted with chloroform. The extract was washed with 1N aqueous solution of sodium hydroxide and water. After drying, the mixture was concentrated under reduced pressure to give crystals, which were recrystallized from isopropyl ether to give 32.2 g of (+)-N-(1-phenylethyl)acetamide. [α]D =+143.5° (ethanol, c=1)
Quantity
38.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N-(1-phenylethyl)acetamide
Reactant of Route 2
Reactant of Route 2
(R)-N-(1-phenylethyl)acetamide
Reactant of Route 3
Reactant of Route 3
(R)-N-(1-phenylethyl)acetamide
Reactant of Route 4
Reactant of Route 4
(R)-N-(1-phenylethyl)acetamide
Reactant of Route 5
Reactant of Route 5
(R)-N-(1-phenylethyl)acetamide
Reactant of Route 6
Reactant of Route 6
(R)-N-(1-phenylethyl)acetamide

Q & A

Q1: What are the advantages of using immobilized lipase for the synthesis of (R)-N-(1-phenylethyl)acetamide?

A1: Immobilized lipase offers several advantages over traditional chemical synthesis methods for producing this compound. [, ]

  • Enhanced Enantioselectivity: Lipases exhibit high enantioselectivity, meaning they can selectively catalyze the formation of a specific enantiomer (in this case, the (R)-enantiomer). This is crucial for obtaining a product with high purity and desired biological activity. [, ]
  • Mild Reaction Conditions: Enzymatic reactions typically occur under mild conditions (e.g., ambient temperature, neutral pH), minimizing the formation of unwanted byproducts and reducing energy consumption compared to harsher chemical synthesis methods. []
  • Catalyst Reusability: Immobilizing the lipase on a solid support allows for easy separation from the reaction mixture and enables its reuse, improving process efficiency and reducing costs. [, ]

Q2: How does the choice of support material impact the catalytic activity of immobilized lipase in the synthesis of this compound?

A2: The support material plays a crucial role in immobilizing lipase while preserving its activity and enantioselectivity. [, ] The research highlights the use of magnetic chitosan microspheres (Fe3O4-CTS) as a support material. [, ]

  • Biocompatibility: Chitosan is a biocompatible and biodegradable polymer, making it suitable for enzyme immobilization. []
  • Magnetic Properties: The incorporation of magnetic Fe3O4 nanoparticles facilitates easy separation and recovery of the immobilized lipase using an external magnet. []
  • Surface Functionalization: Chitosan can be easily functionalized to introduce specific groups that enhance lipase immobilization and improve its stability and activity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.